An In-depth Technical Guide to 2-(3-Aminopyridin-4-yloxy)ethanol: Synthesis, Properties, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 2-(3-Aminopyridin-4-yloxy)ethanol: Synthesis, Properties, and Potential Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(3-Aminopyridin-4-yloxy)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The aminopyridine scaffold is a well-established pharmacophore, and this derivative offers unique opportunities for structural modification and the development of novel therapeutic agents.[1][2][3] This document details a proposed synthetic route via Williamson ether synthesis, outlines expected analytical and spectroscopic properties, and explores potential applications based on the known bioactivities of related aminopyridine compounds.
Introduction
The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals. Its derivatives, particularly aminopyridines, have garnered significant attention from the scientific community due to their diverse pharmacological activities.[1] Aminopyridines are known to interact with various biological targets, including enzymes and receptors, leading to a broad spectrum of therapeutic effects.[1] The compound 2-(3-Aminopyridin-4-yloxy)ethanol incorporates the key 3-aminopyridine structure, functionalized with a hydroxyethyl ether at the 4-position. This modification provides a valuable handle for further chemical elaboration, making it an attractive building block for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Physicochemical Properties
While extensive experimental data for 2-(3-Aminopyridin-4-yloxy)ethanol is not widely available in the public domain, its core physicochemical properties can be reliably predicted based on its chemical structure and data from commercial suppliers.
| Property | Value | Source |
| CAS Number | 1040316-57-1 | [4] |
| Molecular Formula | C₇H₁₀N₂O₂ | [4][5] |
| Molecular Weight | 154.17 g/mol | [4][5] |
| Appearance | Predicted to be a solid at room temperature | [6] |
| Solubility | Predicted to be soluble in water and polar organic solvents like ethanol and DMSO. | |
| Storage | 2-8°C, Refrigerator | [4] |
Proposed Synthesis: Williamson Ether Synthesis
A robust and high-yielding synthetic route to 2-(3-Aminopyridin-4-yloxy)ethanol is the Williamson ether synthesis.[7][8] This classical method involves the reaction of an alkoxide with a primary alkyl halide. In this proposed synthesis, the hydroxyl group of 3-amino-4-hydroxypyridine is deprotonated with a suitable base to form the corresponding pyridin-4-olate, which then acts as a nucleophile to displace a halide from a 2-haloethanol, such as 2-bromoethanol.
Reaction Scheme
Caption: Proposed synthesis of 2-(3-Aminopyridin-4-yloxy)ethanol.
Step-by-Step Experimental Protocol
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Deprotonation of 3-Amino-4-hydroxypyridine:
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To a solution of 3-amino-4-hydroxypyridine (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Suitable bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃).
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Stir the reaction mixture at room temperature for 30-60 minutes to ensure complete formation of the pyridin-4-olate anion.
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-
Nucleophilic Substitution:
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To the resulting suspension, add 2-bromoethanol (1.1 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion.
-
-
Work-up and Purification:
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Upon completion of the reaction, quench the mixture by the slow addition of water.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-(3-Aminopyridin-4-yloxy)ethanol.
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Analytical and Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the hydroxyethyl ether chain.
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Pyridine Ring Protons: Three signals in the aromatic region (typically δ 6.5-8.5 ppm). The proton at C2 will likely be the most downfield, followed by the proton at C6, and the proton at C5 will be the most upfield.
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Amino Group Protons: A broad singlet corresponding to the two protons of the amino group. The chemical shift of this signal can vary depending on the solvent and concentration.
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Hydroxyethyl Protons: Two triplets corresponding to the two methylene groups of the ethanol moiety. The methylene group adjacent to the ether oxygen (-O-CH₂-) is expected to be more downfield than the methylene group adjacent to the hydroxyl group (-CH₂-OH).
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Hydroxyl Proton: A broad singlet or triplet for the hydroxyl proton, which may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
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Pyridine Ring Carbons: Five signals in the aromatic region (typically δ 100-160 ppm). The carbons attached to the nitrogen and oxygen atoms will be the most downfield.
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Hydroxyethyl Carbons: Two signals in the aliphatic region (typically δ 60-75 ppm), corresponding to the two methylene carbons of the ethanol side chain.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
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O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, which will likely be involved in hydrogen bonding.
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C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.
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C-H Stretching (Aliphatic): Medium to strong bands below 3000 cm⁻¹.
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C=C and C=N Stretching (Pyridine Ring): Multiple bands in the region of 1400-1600 cm⁻¹.
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C-O Stretching (Ether and Alcohol): Strong bands in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (154.17 g/mol ). Fragmentation patterns would likely involve cleavage of the ether linkage and loss of the hydroxyethyl group.
Potential Applications in Drug Discovery
The 2-(3-Aminopyridin-4-yloxy)ethanol scaffold holds significant promise for the development of novel therapeutic agents due to the established biological activities of the aminopyridine core.
Rationale for Pharmacological Interest
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Ion Channel Modulation: Aminopyridines are well-known blockers of voltage-gated potassium channels.[1] This activity is the basis for the use of 4-aminopyridine (dalfampridine) in the treatment of multiple sclerosis. The structural features of 2-(3-Aminopyridin-4-yloxy)ethanol suggest it could be a valuable starting point for the design of new and more selective ion channel modulators.
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Kinase Inhibition: The pyridine ring is a common feature in many kinase inhibitors. The amino group and the flexible hydroxyethyl ether side chain of 2-(3-Aminopyridin-4-yloxy)ethanol provide opportunities for creating hydrogen bonds and other interactions within the ATP-binding pocket of various kinases.
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Scaffold for Library Synthesis: The terminal hydroxyl group is a convenient point for further chemical modification, allowing for the rapid generation of a diverse library of analogs. This is a crucial strategy in modern drug discovery for exploring structure-activity relationships (SAR).
Potential Therapeutic Areas
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Neurological Disorders: Building on the precedent of dalfampridine, derivatives of 2-(3-Aminopyridin-4-yloxy)ethanol could be investigated for their potential in treating other neurological conditions characterized by ion channel dysfunction.
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Oncology: Given the prevalence of pyridine-based kinase inhibitors in cancer therapy, novel derivatives could be screened for activity against a panel of cancer-related kinases.
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Inflammatory Diseases: Certain aminopyridine derivatives have shown anti-inflammatory properties.[9] The potential for new compounds based on this scaffold to modulate inflammatory pathways warrants investigation.
Conclusion
2-(3-Aminopyridin-4-yloxy)ethanol is a promising building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through established synthetic methodologies like the Williamson ether synthesis. While experimental data on its properties are currently limited, its chemical structure suggests a favorable profile for further development. The presence of the versatile aminopyridine core, combined with a functionalizable side chain, makes it an attractive starting point for the design and synthesis of new chemical entities with the potential for a wide range of therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly encouraged.
References
-
OSHA. (n.d.). AMINOPYRIDINE. OSHA Method PV2143. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(3-Aminopyridin-4-yloxy)ethanol. Retrieved from [Link]
-
Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, (First published on 8th January 2025). Retrieved from [Link]
-
El-Gazzar, A. B. A., Youssef, M. M., & Aly, H. M. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3169. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
-
Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). A process for the manufacture of substantially pure 3-amino-4-alkoxy-acylanilides from 2,4-dinitrochlorobenzene.
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 269-285. Retrieved from [Link]
- Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(11), 6048-6073. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
da Silva, A. C. M., de Oliveira, A. A., de Souza, M. C. B. V., & de Almeida, M. C. F. (2009). Microwave-assisted reaction of 2,3-dichloronaphthoquinone with aminopyridines. Journal of the Brazilian Chemical Society, 20(5), 999-1002. Retrieved from [Link]
-
Taylor & Francis Group. (n.d.). 13C NMR Spectra of Polyether Antibiotics. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]
-
Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Retrieved from [Link]
-
MDPI. (2020). A Review on the Phytochemistry, Medicinal Properties and Pharmacological Activities of 15 Selected Myanmar Medicinal Plants. Molecules, 25(2), 295. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]
-
MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5035. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]
-
PubChem. (n.d.). 2-[(4-Methyl-3-nitropyridin-2-yl)amino]ethanol. Retrieved from [Link]
-
SlideShare. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of ethanol. Retrieved from [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scbt.com [scbt.com]
- 6. labsolu.ca [labsolu.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

